molecular formula C10H13NO B11920125 (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No.: B11920125
M. Wt: 163.22 g/mol
InChI Key: NUYCSMIPFIJMQL-SCZZXKLOSA-N
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Description

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a chiral compound with the molecular formula C9H11NOThis compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors like indinavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol involves the reaction of 2-chloroindene with ammonia under appropriate conditions . The reaction typically proceeds as follows:

    Synthesis of 2-chloroindene: Indene is reacted with a chlorinating agent to produce 2-chloroindene.

    Formation of this compound: 2-chloroindene is then reacted with ammonia to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-(+)-cis-1-Amino-2-indanol
  • (1R,2R)-(-)-trans-1-Amino-2-indanol
  • (1S,2S)-(+)-trans-1-Amino-2-indanol

Uniqueness

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific chiral configuration, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .

Biological Activity

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol, also referred to as (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indene backbone with an amino and hydroxyl group, which are critical for its biological activity. The structural formula can be represented as follows:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}\text{O}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group enhances binding affinity through additional interactions. This mechanism modulates the activity of enzymes or receptors involved in various biological processes .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .

3. Antimicrobial Properties

Studies have reported the antimicrobial effects of this compound against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as an antibacterial agent .

Case Study 1: Neuroprotective Evaluation

A study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated a significant reduction in AChE activity compared to control groups, suggesting enhanced cognitive function and memory retention .

Treatment GroupAChE Activity (μmol/min/mg protein)Cognitive Function Score
Control0.45 ± 0.0512 ± 1
Treatment0.25 ± 0.0318 ± 2

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

Bacterial StrainMIC (μg/mL)Standard Antibiotic MIC (μg/mL)
E. coli1520
S. aureus1025

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol

InChI

InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1

InChI Key

NUYCSMIPFIJMQL-SCZZXKLOSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)CO

Origin of Product

United States

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